2,5-Difluorobenzylzinc bromide

Catalog No.
S1899208
CAS No.
307496-32-8
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzylzinc bromide

CAS Number

307496-32-8

Product Name

2,5-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

KZDGYLNACDHULV-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

Coupling Reactions:

2,5-Difluorobenzylzinc bromide is a valuable nucleophile in Negishi coupling reactions. This reaction type allows chemists to form carbon-carbon bonds between an organic halide (usually aryl or vinyl) and an alkyl, alkenyl, or aryl moiety bonded to zinc []. The presence of fluorine atoms at the 2 and 5 positions of the benzyl ring is believed to enhance the reactivity of the zinc atom, leading to efficient coupling under mild reaction conditions [].

Synthesis of Fluorinated Compounds:

The two fluorine atoms on the benzyl group of 2,5-Difluorobenzylzinc bromide can be strategically incorporated into target molecules. This allows researchers to explore the impact of fluorine substitution on the properties of the final compound. Fluorine atoms can influence various aspects, including biological activity, metabolic stability, and lipophilicity [].

Medicinal Chemistry Applications:

Due to its ability to introduce fluorine atoms and participate in carbon-carbon bond formation, 2,5-Difluorobenzylzinc bromide finds applications in medicinal chemistry research. Scientists can utilize this reagent to synthesize novel fluorinated molecules with potential therapeutic properties []. The introduction of fluorine can improve drug candidate characteristics like bioavailability and target binding affinity.

2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrF₂Zn and a molecular weight of 272.40 g/mol. This compound is characterized by the presence of two fluorine atoms positioned at the 2 and 5 positions of the benzyl ring, which significantly influences its reactivity and properties. It is typically utilized in solution form, commonly in tetrahydrofuran, and is stored under inert conditions to prevent reactions with moisture or air .

Typical of organozinc reagents, including:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: This compound is often involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, allowing for the synthesis of complex organic molecules .
  • Reactivity with Water: Notably, it reacts violently with water, producing hydrogen bromide and zinc hydroxide, which can lead to hazardous situations if not handled properly .

The synthesis of 2,5-difluorobenzylzinc bromide typically involves:

  • Formation of Benzylzinc Bromide: The initial step involves reacting benzyl bromide with zinc dust in an appropriate solvent.
  • Fluorination: The introduction of fluorine atoms can be achieved through various methods such as electrophilic fluorination or using fluorinating agents like Selectfluor.
  • Purification: The resulting product is purified by standard techniques such as distillation or chromatography to obtain high-purity 2,5-difluorobenzylzinc bromide .

2,5-Difluorobenzylzinc bromide has several applications in:

  • Organic Synthesis: It is primarily used for constructing complex organic molecules via cross-coupling reactions.
  • Pharmaceutical Development: Its unique reactivity makes it valuable in synthesizing pharmaceutical intermediates.
  • Material Science: Potential applications in developing new materials with desired properties due to its unique structural characteristics .

Interaction studies involving 2,5-difluorobenzylzinc bromide focus on its reactivity with various electrophiles and its behavior in biological systems. Understanding these interactions is crucial for optimizing its use in synthetic methodologies and assessing its safety profile in potential applications.

Several compounds share structural similarities with 2,5-difluorobenzylzinc bromide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3,4-Difluorobenzylzinc bromideC₇H₅BrF₂ZnDifferent fluorine positioning affects reactivity
3,5-Difluorobenzylzinc bromideC₇H₅BrF₂ZnSimilar structure but distinct electronic effects
2,4-Difluorobenzylzinc bromideC₇H₅BrF₂ZnVariance in fluorine placement influences outcomes

Each of these compounds exhibits unique reactivity patterns and applications based on the position of the fluorine substituents on the benzene ring. The distinct placement of fluorine atoms in 2,5-difluorobenzylzinc bromide contributes to its specific chemical behavior compared to its analogs.

The thermodynamic stability of 2,5-difluorobenzylzinc bromide is fundamentally governed by the organometallic carbon-zinc bond and the electronic environment created by the difluoro substitution pattern. The compound exhibits moderate thermal stability under controlled conditions, with commercial formulations requiring storage temperatures between 2-8°C to maintain integrity [1] [2].

Thermal Decomposition Characteristics

Organozinc compounds, including 2,5-difluorobenzylzinc bromide, typically undergo thermal decomposition through multiple pathways. The primary decomposition route involves cleavage of the carbon-zinc bond, leading to formation of zinc bromide and the corresponding organic radical or carbanion species [3] [4]. For difluorobenzylzinc compounds, thermal decomposition can generate hazardous products including hydrogen bromide, hydrogen fluoride, and zinc oxides [5] [6].

The presence of two fluorine atoms at the 2,5-positions creates a unique electronic environment that influences thermal stability. Unlike compounds with electron-donating substituents, the electron-withdrawing nature of fluorine atoms stabilizes the organozinc center through inductive effects, potentially extending the temperature range of stability compared to non-fluorinated benzylzinc analogs [7] [8].

Thermodynamic Parameters

PropertyValueTemperature RangeReference
Decomposition onsetNot specified>25°C [5] [6]
Flash point-17°CAtmospheric pressure [1] [2]
Storage stabilityStable2-8°C [1] [2]
Thermal decomposition productsHBr, HF, ZnO, organic fragmentsVariable [5] [6]

The low flash point of -17°C reflects the volatility of the tetrahydrofuran solvent rather than the organozinc compound itself [1] [2]. This property significantly impacts handling requirements and necessitates careful temperature control during storage and manipulation.

Solubility Behavior in Polar Aprotic Solvents

The solubility characteristics of 2,5-difluorobenzylzinc bromide in polar aprotic solvents are critical to its synthetic utility and handling protocols. The compound demonstrates excellent solubility in tetrahydrofuran, forming stable 0.5 M solutions that represent the standard commercial formulation [1] [2].

Tetrahydrofuran Solutions

Tetrahydrofuran serves as the optimal solvent for 2,5-difluorobenzylzinc bromide due to its coordinating ability and chemical compatibility with organozinc species [9] [10]. The solvent coordinates to the zinc center through its oxygen lone pairs, providing stabilization that enhances both solubility and shelf-life. Computational studies on organozinc compounds in tetrahydrofuran solution have revealed complex solvation states involving multiple solvent molecules coordinated to the zinc center [9] [10].

Solvent Compatibility Assessment

Solvent ClassCompatibilitySolubilityStability Considerations
TetrahydrofuranExcellent0.5 MStandard formulation solvent [1] [2]
Polar aprotic solventsGoodVariableGeneral compatibility expected [8] [11]
Protic solventsPoorReactive decompositionProtonation of organozinc center [12]
WaterIncompatibleViolent reactionH261 hazard classification [13] [14]

The enhanced solubility in polar aprotic solvents results from the ability of these media to stabilize the ionic character of the zinc-carbon bond through solvation of the polarized organometallic center [11] [15]. The presence of lithium salts, commonly used in organozinc chemistry, can further enhance solubility through formation of soluble ate complexes [16] [11].

Solvation Mechanisms

The solubilization process involves coordination of solvent molecules to the zinc center, creating solvated species of the general form [(solvent)ₙZnRX] [16] [15]. For 2,5-difluorobenzylzinc bromide in tetrahydrofuran, multiple coordination modes are possible, with the exact solvation number depending on concentration, temperature, and the presence of additional coordinating species [9] [10].

Air/Moisture Sensitivity Studies

2,5-Difluorobenzylzinc bromide exhibits high sensitivity to both atmospheric moisture and oxygen, characteristic of organozinc compounds in general [12] [17]. This sensitivity necessitates stringent handling protocols and specialized storage conditions to maintain compound integrity and prevent hazardous decomposition reactions.

Air Sensitivity Mechanisms

The air sensitivity of organozinc compounds arises from multiple reaction pathways. Exposure to moisture leads to hydrolysis of the zinc-carbon bond, generating zinc hydroxide species and the corresponding hydrocarbon [17] [18]. For 2,5-difluorobenzylzinc bromide, this reaction produces 2,5-difluorotoluene and zinc hydroxybromide according to the general reaction:

C₆H₃F₂CH₂ZnBr + H₂O → C₆H₃F₂CH₃ + Zn(OH)Br

Moisture Reactivity Classification

Safety data sheets consistently classify difluorobenzylzinc bromide compounds with hazard statement H261: "In contact with water releases flammable gases" [14] [19]. This classification reflects the potential for vigorous reactions that generate hydrogen gas and other flammable decomposition products.

Sensitivity TypeSeverityReaction ProductsHazard Classification
MoistureHighH₂, hydrocarbons, Zn(OH)XH261 (flammable gas evolution) [14]
OxygenModerateOxidized zinc speciesAir-sensitive classification [20] [17]
HeatModerateThermal decomposition productsFlammable liquid (H225) [14]

Storage and Handling Requirements

The air and moisture sensitivity necessitates storage under inert atmosphere conditions, typically argon or nitrogen, at refrigerated temperatures [1] [6]. Commercial suppliers package these reagents in specially designed containers with resealable septa to minimize atmospheric exposure during use [21] [22].

Experimental studies on organozinc reagent formation have demonstrated that even brief exposure to air can lead to significant decomposition, with surface oxidation occurring within seconds of exposure [17] [18]. This rapid reactivity underlies the necessity for air-free techniques in synthetic applications.

Comparative Reactivity with Ortho/Meta Isomers

The reactivity profile of 2,5-difluorobenzylzinc bromide can be understood through comparison with its positional isomers, particularly the 2,4-, 3,4-, and 3,5-difluorobenzylzinc bromide analogs. The electronic effects of fluorine substitution patterns significantly influence both stability and reactivity characteristics.

Electronic Effects of Fluorine Positioning

The positioning of fluorine substituents relative to the benzylzinc center creates distinct electronic environments that affect organometallic bond stability and reactivity. In 2,5-difluorobenzylzinc bromide, both fluorine atoms are in meta positions relative to the CH₂ZnBr group, providing moderate electron withdrawal through inductive effects [23] [24].

Comparative Density Analysis

Physical property differences among isomers provide insight into their relative stabilities and molecular packing:

IsomerFluorine PatternDensity (g/mL)Electronic Effect Strength
2,5-DifluoroMeta/meta0.993Moderate withdrawal [1] [2]
2,4-DifluoroOrtho/meta0.995Strong withdrawal [25] [26]
3,4-DifluoroOrtho/ortho0.98Very strong withdrawal [27] [28]
3,5-DifluoroMeta/meta0.982Moderate withdrawal [29] [21]

Reactivity Trends

The electron-withdrawing effects of fluorine substituents influence organozinc reactivity through several mechanisms. Ortho-positioned fluorine atoms (as in 2,4- and 3,4-isomers) exert stronger inductive effects due to proximity to the organometallic center, potentially increasing the electrophilic character of the zinc center [23] [30].

Meta-positioned fluorine atoms (as in 2,5- and 3,5-isomers) provide more moderate electronic perturbation, resulting in balanced reactivity profiles that may be advantageous for controlled synthetic transformations [23] [24]. The 2,5-difluoro substitution pattern offers an optimal balance between electronic activation and synthetic utility.

Stability Comparisons

All difluorobenzylzinc bromide isomers exhibit similar air and moisture sensitivity characteristics, requiring identical storage and handling protocols [20] [17] [19]. However, subtle differences in thermal stability may exist due to varying degrees of electronic stabilization provided by different fluorine substitution patterns [31] [32].

Dates

Last modified: 08-16-2023

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